Pan-Trk-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-Trk-IN-3 is a potent inhibitor targeting tropomyosin receptor kinases (TRKs), which are crucial in the development and function of the nervous system. These kinases, including TRKA, TRKB, and TRKC, are encoded by the neurotrophic receptor tyrosine kinase genes NTRK1, NTRK2, and NTRK3, respectively . This compound is designed to inhibit these kinases, making it a valuable tool in cancer research and treatment, particularly for tumors driven by NTRK gene fusions .
准备方法
The synthesis of Pan-Trk-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may include large-scale batch reactions and continuous flow processes to optimize efficiency and scalability .
化学反应分析
Pan-Trk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents include halides and nucleophiles, leading to the formation of new derivatives with different properties.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
科学研究应用
Pan-Trk-IN-3 has a wide range of scientific research applications:
作用机制
Pan-Trk-IN-3 exerts its effects by binding to the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, which are crucial for cell survival, proliferation, and differentiation . The compound targets the ATP-binding site of the kinases, blocking their catalytic activity and leading to the suppression of TRK-driven tumor growth .
相似化合物的比较
Pan-Trk-IN-3 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRKs, this compound is unique due to its high selectivity and potency against both wild-type and mutant forms of TRKs . Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high efficacy in TRK fusion-positive cancers.
Entrectinib: Another first-generation inhibitor, effective against TRK, ROS1, and ALK fusions.
ICP-723: A next-generation TRK inhibitor with robust activity against resistant mutations.
This compound stands out for its ability to overcome resistance mutations, making it a valuable addition to the arsenal of TRK inhibitors .
属性
分子式 |
C29H31ClN8O3 |
---|---|
分子量 |
575.1 g/mol |
IUPAC 名称 |
1-[5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-yl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]-3-methylphenyl]urea |
InChI |
InChI=1S/C29H31ClN8O3/c1-16-13-18(9-12-20(16)34-24-23-25(32-15-31-24)36-26(39)29(5,6)41-23)33-27(40)35-22-14-21(28(2,3)4)37-38(22)19-10-7-17(30)8-11-19/h7-15H,1-6H3,(H2,33,35,40)(H2,31,32,34,36,39) |
InChI 键 |
DSZLKOXKYRREEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=NC=NC5=C4OC(C(=O)N5)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。